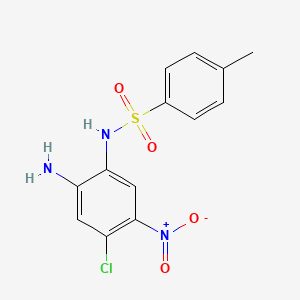![molecular formula C20H17IN2O2S B2799828 (E)-2-(2-(1-(carboxymethyl)-1H-indol-3-yl)vinyl)-3-methylbenzo[d]thiazol-3-ium iodide CAS No. 2210225-81-1](/img/structure/B2799828.png)
(E)-2-(2-(1-(carboxymethyl)-1H-indol-3-yl)vinyl)-3-methylbenzo[d]thiazol-3-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-(2-(1-(carboxymethyl)-1H-indol-3-yl)vinyl)-3-methylbenzo[d]thiazol-3-ium iodide is a useful research compound. Its molecular formula is C20H17IN2O2S and its molecular weight is 476.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Nonlinear Optical Properties and Excited-State Dynamics
Benzothiazolium salts, including derivatives similar to the mentioned compound, have been investigated for their nonlinear optical properties and ultrafast excited-state dynamics. For instance, specific benzothiazolium salts demonstrated efficient third-order nonlinear optical susceptibility and molecular second-order hyperpolarizability. These properties are crucial in applications like optical switching, optical limiting, and photodynamic therapy. Notably, the dynamic behavior and key parameters of these transitions have been analyzed through techniques like Z-scan measurements and Density Functional Theory (DFT) calculations, showcasing their potential in optical applications (Wen et al., 2018).
Second-Order Optical Nonlinearity and Crystal Growth
Certain benzothiazolium salts have been synthesized with organic cationic core structures that exhibit high second-order optical nonlinearity. This property is beneficial in developing nonlinear optical (NLO) devices. These materials have also demonstrated impressive crystal growth ability, which is advantageous for manufacturing solid-state devices like lasers and modulators (Honghong et al., 2015).
Fluorescence Imaging and Sensing Applications
Benzothiazolium salts have been utilized in creating fluorescent probes for biological imaging. These probes offer advantages like minimal photodamage to biological samples, deep tissue penetration, and weak autofluorescence interference, making them suitable for in vivo imaging. Specifically, they've been applied for sensitive and selective detection of biological molecules like cysteine in living cells and organisms like zebrafish (Xie et al., 2020).
Chemical Sensing in Food Samples
Certain benzothiazolium salts have been developed as colorimetric fluorescence sensors based on specific chemical reactions, such as the Michael addition mechanism. These sensors exhibit high selectivity and sensitivity, with potential applications in detecting chemicals like HSO3− in food samples. The rapid detection capability and low detection limits make these sensors valuable for practical applications in food safety and quality control (Li et al., 2021).
Antitumor Agents
Derivatives of benzothiazolium salts have been synthesized and evaluated for their antitumor properties. Studies on compounds like 2-arylvinyl-naphtho[2,3-d]imidazol-3-ium iodide derivatives have shown potent cytotoxicity against various cancer cell lines. These compounds have been found to induce apoptosis, influence microtubule dynamics, and arrest cell cycles, suggesting their potential as multi-target anticancer drugs (Wei et al., 2018).
特性
IUPAC Name |
2-[3-[(E)-2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]indol-1-yl]acetic acid;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S.HI/c1-21-17-8-4-5-9-18(17)25-19(21)11-10-14-12-22(13-20(23)24)16-7-3-2-6-15(14)16;/h2-12H,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJFTRHTWONCJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C(SC2=CC=CC=C21)C=CC3=CN(C4=CC=CC=C43)CC(=O)O.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=C(SC2=CC=CC=C21)/C=C/C3=CN(C4=CC=CC=C43)CC(=O)O.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17IN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-dimethyl-1-[4-(propan-2-yloxy)benzenesulfonyl]-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole](/img/structure/B2799747.png)
![8-(azepane-1-sulfonyl)-2-[(2,5-dimethylphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2799749.png)

![4-[4-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)piperidine-1-carbonyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2799752.png)
![4-methyl-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline](/img/structure/B2799753.png)

![1-[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2799755.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2799758.png)
![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-(trifluoromethyl)piperidine](/img/structure/B2799763.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-phenyltriazolidine-4-carboxamide](/img/structure/B2799766.png)
![4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2799767.png)

